molecular formula C4H5N3 B156604 4-Aminopyridazine CAS No. 20744-39-2

4-Aminopyridazine

Cat. No.: B156604
CAS No.: 20744-39-2
M. Wt: 95.1 g/mol
InChI Key: LUCGBEPEAUHERV-UHFFFAOYSA-N
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Description

4-Aminopyridazine, also known as 4-Pyridazinamine, is a heterocyclic organic compound with the molecular formula C4H5N3. It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science .

Mechanism of Action

Target of Action

4-Aminopyridazine, also known as 4-Pyridazinamine, is a small molecule that has been shown to have a significant impact on neural transmission . The primary target of this compound is the voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of neurons, and their dysfunction can lead to various neurological disorders .

Mode of Action

This compound acts by inhibiting voltage-gated potassium channels . This inhibition results in the prolongation of action potentials, which in turn leads to an increased release of neurotransmitters . This increased neurotransmitter release enhances neuronal signaling, which can help to augment synaptic transmission and mitigate neurological disorders .

Biochemical Pathways

It is known that the compound’s action on voltage-gated potassium channels can have a significant impact on neuronal signaling . By prolonging action potentials and increasing neurotransmitter release, this compound can enhance the communication between neurons and thus influence various biochemical pathways .

Pharmacokinetics

It is known that the compound has a high bioavailability when administered orally . This suggests that the compound is well absorbed in the gastrointestinal tract and can effectively reach its target sites in the body .

Result of Action

The inhibition of voltage-gated potassium channels by this compound leads to a prolongation of action potentials and an increased release of neurotransmitters . This can result in enhanced neuronal signaling, which can help to improve symptoms in various neurological disorders . For example, in patients with gain-of-function KCNA2-encephalopathy, treatment with this compound led to improvements in gait, ataxia, alertness, cognition, and speech .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminopyridazine can be synthesized through various methods. One common approach involves the reduction of 4-nitropyridazine. This reduction can be achieved using iron and acetic acid at reflux temperature, yielding this compound in high purity . Another method involves the Hofmann degradation of isonicotinamide, using iodine or alkali metal iodide as catalysts, along with sodium hydroxide or potassium hydroxide and bromine .

Industrial Production Methods: Industrial production of this compound typically follows the reduction of 4-nitropyridazine-N-oxide with iron and mineral acids. This method is preferred due to its high yield and cost-effectiveness. The reaction is carried out under reflux conditions, followed by continuous extraction with diethyl ether .

Chemical Reactions Analysis

Types of Reactions: 4-Aminopyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Aminopyridazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific inhibition of voltage-gated potassium channels, which is not observed in all pyridazine derivatives. This property makes it particularly valuable in neurological research and potential therapeutic applications .

Properties

IUPAC Name

pyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3/c5-4-1-2-6-7-3-4/h1-3H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCGBEPEAUHERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305399
Record name 4-aminopyridazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20744-39-2
Record name 4-Aminopyridazine
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Record name 4-Pyridazinamine
Source DTP/NCI
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Record name 4-aminopyridazine
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Record name 4-Aminopyridazine
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Record name 4-AMINOPYRIDAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of 4-aminopyridazine and how is it typically characterized?

A1: this compound is a heterocyclic aromatic compound. Its molecular formula is C4H5N3 and it has a molecular weight of 95.10 g/mol. The structure has been confirmed using infrared spectroscopy, which demonstrated similarities to 4-aminopyridine, suggesting the presence of the amino-form in both molecules. []

Q2: How does the structure of aminopyridazines influence their reactivity with electrophiles?

A2: Studies have shown that this compound undergoes electrophilic substitution predominantly at the 5-position when in its conjugate acid form. At lower acidity levels, the 3- and 6-positions become more susceptible to exchange via an ylide mechanism. [] Methylation reactions with methyl iodide have revealed that both 1- and 2-methyl derivatives can be formed for this compound. []

Q3: Can you elaborate on the synthetic routes employed for the production of this compound and its derivatives?

A3: Several synthetic pathways have been explored for this compound and its derivatives. One approach involves the use of 3,6-dichloropyridazine as a starting material. This undergoes chlorination to yield 3,4,6-trichloropyridazine, which is subsequently treated with methanol and ammonia to produce 3,6-dichloro-4-aminopyridazine. A final catalytic dechlorination step generates the desired this compound. [] Additionally, this compound-1-oxides can be synthesized by reacting corresponding azides with potassium cyanide followed by acidification. [] A separate study showed that treating 4-nitropyridazine 1-oxide with potassium permanganate in liquid ammonia can also yield the 5-amino-4-nitropyridazine 1-oxide. []

Q4: Have any specific applications for this compound derivatives been identified, particularly in the pharmaceutical or agricultural industries?

A4: Research has identified 3-aminopyridyl ureas with insecticidal activity against the green peach aphid (Myzus persicae). While structurally similar this compound derivatives were also found to be insecticidally active, their potency against other key pests, like the sweetpotato whitefly (Bemisia tabaci), remained limited. [] Furthermore, novel this compound derivatives containing sulfonamide or sulfamide moieties have been synthesized and patented for their potential use as thrombin inhibitors, suggesting potential applications in the development of antithrombotic drugs. []

Q5: Can you provide examples of how this compound is used as a building block in the synthesis of more complex heterocyclic systems?

A5: this compound serves as a crucial precursor for building diverse heterocyclic structures. For instance, reacting 3-hydrazino-4-amino-6-chloropyridazine with formic acid yields 6-chloro-8-amino-s-triazolo[4,5-b]pyridazine through a ring isomerization process. [] Similarly, the reaction of this compound-3-carboxamide with urea produces pyrimido[5,4-c]pyridazine-6,8-dione, highlighting its versatility in accessing novel heterocyclic frameworks. []

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